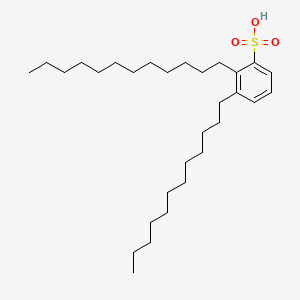

Didodecylbenzenesulphonic acid

Description

Historical Trajectories and Modern Relevance of Anionic Surfactants

Anionic surfactants, which are characterized by a negatively charged head group, have a long and storied history in the chemical industry. sanyo-chemical-solutions.comripublication.com Their development began as a synthetic alternative to traditional soaps, with early examples like Turkey red oil (sulfated castor oil) finding use in the textile industry. sanyo-chemical-solutions.com The large-scale production of alkylbenzene sulfonates in the 1930s and 1940s was a major step forward, providing low-cost and effective ingredients for washing detergents. sanyo-chemical-solutions.comresearchgate.net

However, these initial surfactants were based on branched alkylbenzene chains, which proved to be poorly biodegradable and led to significant environmental problems. sanyo-chemical-solutions.com This challenge prompted a crucial shift in the industry during the 1960s towards linear alkylbenzene sulfonates (LAS), which are more readily broken down in the environment. sanyo-chemical-solutions.com This move marked a significant milestone in the development of more sustainable chemical products. Today, anionic surfactants are among the most produced types of surfactants globally, accounting for a significant share of the market and playing a vital role in products ranging from household cleaners to industrial applications. ripublication.comfirp-ula.org Their lasting importance is due to their excellent cleaning ability, versatility, and cost-effectiveness. chemategroup.com

Evolution of Didodecylbenzenesulphonic Acid's Role in Chemical Science

This compound (DDBSA), a type of linear alkylbenzene sulfonate, has seen its role in chemical science evolve far beyond its initial application as a detergent component. silverfernchemical.com Initially prized for its ability to cut through grease and dirt, its unique chemical properties have opened doors to more specialized and high-tech uses. silverfernchemical.com

The evolution of DDBSA's role is marked by its adoption in various fields of materials science and chemical synthesis. scirp.org For example, its effectiveness as an emulsifier has been harnessed in emulsion polymerization, a process used to create latex, coatings, and adhesives. silverfernchemical.com In this process, DDBSA stabilizes the droplets of monomer in water, allowing for the formation of high-performance polymers.

Furthermore, the acidic nature of DDBSA, combined with its surfactant properties, allows it to function as a catalyst in certain chemical reactions. google.com It can facilitate reactions between substances that would not normally mix, acting as a phase-transfer catalyst. Researchers have also explored its use as a "dopant" or additive to enhance the properties of other materials, such as improving the conductivity of certain polymers. This transition from a simple cleaning agent to a sophisticated functional molecule illustrates the dynamic nature of chemical research and the ongoing discovery of new applications for established compounds.

Delineation of Key Research Avenues and Scholarly Significance of DDBSA

The scholarly significance of DDBSA is evident in several key areas of contemporary research, where its unique properties are being leveraged to develop new technologies and materials.

Corrosion Inhibition: A significant area of research is the use of DDBSA and its salts as corrosion inhibitors for various metals and alloys. ontosight.aiconnectionchemical.com Studies have shown that these molecules can adsorb onto a metal's surface, forming a protective layer that slows down the corrosion process, particularly in acidic environments. ontosight.airesearchgate.net This is of great importance for industrial applications where metal equipment is exposed to corrosive substances. connectionchemical.com Research has demonstrated high inhibition efficiency, in some cases exceeding 90%, for aluminum alloys. researchgate.netvulcanchem.com

Advanced Materials and Nanotechnology: DDBSA plays a crucial role as a template or structure-directing agent in the synthesis of novel materials. Its ability to self-assemble into organized structures like micelles allows it to guide the formation of porous materials and nanoparticles. semanticscholar.orgresearchgate.net For instance, it has been used as a stabilizer in the creation of nanoparticles and as a catalyst supported on magnetic nanoparticles for use in organic synthesis. nih.gov This control at the nanoscale is essential for creating materials with tailored properties for catalysis, drug delivery, and more. nih.govrsc.org

Oil and Gas Industry: In the petroleum sector, DDBSA is investigated for its ability to inhibit the formation of asphaltene deposits. researchgate.netmdpi.com Asphaltenes are complex hydrocarbon molecules in crude oil that can precipitate and plug pipelines and equipment, causing costly production issues. researchgate.net Research has shown that amphiphiles like DDBSA can interact with asphaltenes, keeping them dispersed in the oil and preventing their deposition. mdpi.com

Polymer Chemistry: DDBSA continues to be a vital component in polymer chemistry, primarily as a high-performance emulsifier in emulsion polymerization. silverfernchemical.comki.si Its presence is critical for stabilizing latex formulations used in paints, coatings, and adhesives. silverfernchemical.com Research in this area focuses on optimizing polymerization processes and developing new polymer systems with enhanced properties.

The diverse applications of DDBSA are summarized in the interactive table below, highlighting its versatility in modern chemical research.

| Research Avenue | Specific Application | Scientific Significance |

| Corrosion Inhibition | Forms a protective film on metal surfaces. | Prevents or slows down corrosion of industrial equipment, particularly in acidic media. ontosight.airesearchgate.net |

| Nanotechnology | Acts as a stabilizer and template for nanoparticle synthesis. | Enables the creation of structured nanomaterials and functional catalysts. semanticscholar.orgnih.gov |

| Oilfield Chemicals | Inhibits the precipitation and deposition of asphaltenes. | Improves flow assurance and prevents blockages in oil pipelines and production facilities. researchgate.netmdpi.com |

| Polymer Chemistry | Serves as a primary emulsifier in emulsion polymerization. | Facilitates the production of stable latexes for coatings, adhesives, and textiles. silverfernchemical.com |

Structure

2D Structure

Properties

CAS No. |

958796-00-4 |

|---|---|

Molecular Formula |

C30H54O3S |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

2,3-didodecylbenzenesulfonic acid |

InChI |

InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |

InChI Key |

IRXPXBIZOBAGTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for Didodecylbenzenesulphonic Acid

Established and Emerging Synthesis Routes for DDBSA

The synthesis of DDBSA is a multi-step process, primarily involving the alkylation of benzene (B151609) with dodecene to form dodecylbenzene (B1670861) (DDB), followed by the sulfonation of the aromatic ring. While traditional methods have been well-established, new catalytic approaches are continuously being developed to improve efficiency and environmental performance.

Catalytic Approaches in DDBSA Synthesis

The industrial synthesis of the precursor to DDBSA, linear alkylbenzene (LAB), has historically relied on homogeneous acid catalysts for the Friedel-Crafts alkylation of benzene with long-chain olefins. Catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been widely used. rsc.org However, these catalysts are associated with issues of corrosion, environmental hazards, and difficulties in separation and recovery. researchgate.net

Emerging trends in catalyst technology focus on the use of solid acid catalysts, which offer advantages such as easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. researchgate.net These catalysts can include clays, zeolites, and sulfonic acid resins. Research into solid acid catalysts aims to improve selectivity towards the desired linear alkylbenzene isomers and enhance catalyst stability under reaction conditions. researchgate.net

Didodecylbenzenesulphonic acid itself, a Brønsted acid, has demonstrated catalytic activity in various organic reactions, highlighting the potential for auto-catalysis or the use of similar sulfonic acids in related syntheses. nih.govresearchgate.net

Principles of Green Chemistry Applied to DDBSA Production

The principles of green chemistry are increasingly being applied to the synthesis of DDBSA to minimize environmental impact and improve the sustainability of the process. Key areas of focus include the reduction or elimination of hazardous solvents, the use of alternative energy sources, and the exploration of bio-based feedstocks.

Solvent-free reaction conditions represent a significant advancement in green chemistry, reducing waste and simplifying product purification. Research has shown that 4-dodecylbenzenesulfonic acid (a close relative of DDBSA) can act as an efficient and reusable catalyst for various organic syntheses under solvent-free conditions. researchgate.net This suggests the feasibility of developing solvent-free or reduced-solvent systems for the primary production of DDBSA itself, particularly in the sulfonation step. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.org This technique has been successfully applied to the synthesis of various organic compounds, including sulfonamides, by directly using sulfonic acids. organic-chemistry.org The application of microwave irradiation to the sulfonation of dodecylbenzene could offer a more energy-efficient and rapid route to DDBSA. The rapid heating induced by microwaves can also help in avoiding the decomposition of reagents and lead to the formation of cleaner products. asianpubs.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low to moderate |

| Product Yield | Variable | Often higher |

| By-product Formation | Can be significant | Often reduced |

This table provides a general comparison based on typical outcomes in organic synthesis and is intended to be illustrative of the potential benefits of microwave assistance in DDBSA production.

The use of biocatalysts, such as enzymes, and the sourcing of raw materials from renewable feedstocks are cornerstone principles of green chemistry. While direct biocatalytic synthesis of DDBSA is not yet established, the broader field of biocatalysis offers potential pathways for producing the necessary precursors. nih.gov For instance, lipases are used in the synthesis of biodiesel from a variety of triglyceride substrates, demonstrating the potential of enzymes to handle long-chain hydrocarbons. nih.gov

Furthermore, research into biomass-derived feedstocks is rapidly advancing. rsc.org Lignin, a complex polymer found in plant cell walls, can be broken down into valuable aromatic compounds that could potentially serve as bio-based alternatives to petroleum-derived benzene for the synthesis of alkylbenzenes. Similarly, fatty acids from plant oils are being explored as sources for the alkyl portion of the DDBSA molecule. biobasedpress.eu

Elucidation of Reaction Kinetics and Formation Mechanisms for DDBSA

A thorough understanding of the reaction kinetics and formation mechanisms is crucial for optimizing the synthesis of DDBSA, maximizing yield, and controlling the isomeric distribution of the final product. The synthesis of DDBSA involves two primary steps: Friedel-Crafts alkylation and sulfonation, each with its own distinct mechanism and kinetics.

The Friedel-Crafts alkylation of benzene with dodecene proceeds via an electrophilic aromatic substitution mechanism. pw.live The reaction is catalyzed by a Lewis acid, which activates the alkyl halide or alkene to generate a carbocation or a carbocation-like complex. pw.livelumenlearning.com This electrophile then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pw.live A proton is then eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the alkylbenzene product. The formation of the carbocation is often the rate-determining step. researchgate.net

The subsequent sulfonation of dodecylbenzene is also an electrophilic aromatic substitution reaction. alfa-chemistry.com In this step, sulfur trioxide (SO₃) acts as the electrophile. The reaction mechanism involves the attack of the aromatic ring on the sulfur trioxide, followed by deprotonation to form the sulfonic acid. alfa-chemistry.com

A kinetic study of the sulfonation of dodecylbenzene in a mixed batch reactor revealed that the reaction is 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. researchgate.nethrpub.orghrpub.org The study also determined the activation energy for the reaction.

Table 2: Kinetic Parameters for the Sulfonation of Dodecylbenzene

| Parameter | Value |

| Reaction Order (Dodecylbenzene) | 0.74 |

| Reaction Order (Sulfur Trioxide) | 1.59 |

| Activation Energy (Ea) | 43,290.99 J/mol |

| Frequency Factor (A) | 2.2172 x 10³ |

Data sourced from a kinetic study on dodecylbenzene sulfonation. researchgate.nethrpub.org

This kinetic data is invaluable for reactor design and process optimization, allowing for precise control over reaction conditions to achieve the desired conversion and product quality.

Comprehensive Spectroscopic Characterization and Structural Elucidation of Didodecylbenzenesulphonic Acid

Application of Advanced Spectroscopic Techniques for DDBSA Analysis

The analysis of DDBSA necessitates a multi-faceted spectroscopic approach. Each technique provides unique insights into the molecular structure, functional groups, and electronic environment of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For DDBSA, both ¹H and ¹³C NMR would provide critical information for structural confirmation. Due to the scarcity of direct experimental NMR data for DDBSA, the following analysis is based on expected chemical shifts and splitting patterns derived from analogous structures, such as didodecylphosphoric acid for the alkyl chains and various substituted benzenes for the aromatic core.

¹H NMR Spectroscopy:

The proton NMR spectrum of DDBSA is expected to show distinct signals corresponding to the aromatic protons and the protons of the two dodecyl chains.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would depend on the substitution pattern of the dodecyl groups and the sulphonic acid group on the benzene ring. For a para-substituted ring, two doublets would be expected.

Alkyl Protons: The numerous protons of the two dodecyl chains would give rise to a series of signals in the upfield region (approximately 0.8 to 2.8 ppm).

The terminal methyl (CH₃) protons would appear as a triplet around 0.8-0.9 ppm.

The methylene (B1212753) (CH₂) groups of the long alkyl chains would produce a large, complex multiplet between 1.2 and 1.6 ppm.

The methylene group attached directly to the benzene ring would be deshielded and appear as a triplet around 2.5-2.8 ppm.

Sulphonic Acid Proton: The acidic proton of the -SO₃H group is often broad and may exchange with trace amounts of water in the solvent, making it difficult to observe. Its chemical shift can vary over a wide range.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the DDBSA molecule.

Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the range of 120-150 ppm. The carbons directly attached to the alkyl chains and the sulphonic acid group would have distinct chemical shifts from the other aromatic carbons.

Alkyl Carbons: The carbons of the dodecyl chains would appear in the upfield region.

The terminal methyl carbon would be the most shielded, appearing around 14 ppm.

The methylene carbons would show a series of signals between 22 and 35 ppm.

The methylene carbon attached to the aromatic ring would be slightly downfield compared to the others in the chain.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet, Multiplet |

| Methylene (Ar-CH₂) | 2.5 - 2.8 | Triplet |

| Methylene (-CH₂-)n | 1.2 - 1.6 | Multiplet |

| Methyl (-CH₃) | 0.8 - 0.9 | Triplet |

| Sulphonic Acid (-SO₃H) | Variable | Singlet (broad) |

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (Ar-C) | 120 - 150 |

| Methylene (Ar-CH₂) | ~35 |

| Methylene (-CH₂-)n | 22 - 32 |

| Methyl (-CH₃) | ~14 |

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FTIR spectrum of DDBSA would be characterized by absorptions from the sulphonic acid group, the aromatic ring, and the long alkyl chains.

O-H Stretching: A very broad and strong absorption band is expected in the region of 3400-2400 cm⁻¹ due to the O-H stretching of the strongly hydrogen-bonded sulphonic acid group.

C-H Stretching:

Aromatic C-H stretching vibrations appear as a series of sharp bands between 3100 and 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the dodecyl chains are observed as strong absorptions between 3000 and 2850 cm⁻¹.

S=O Stretching: The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulphonic acid group give rise to two strong, characteristic absorption bands, typically around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

S-O Stretching: A band corresponding to the S-O single bond stretching is expected in the 900-700 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations of the CH₂ and CH₃ groups are found around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Sulphonic Acid) | 3400 - 2400 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Asymmetric S=O Stretch | 1250 - 1120 | Strong |

| Symmetric S=O Stretch | 1080 - 1010 | Strong |

| S-O Stretch | 900 - 700 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in DDBSA is the substituted benzene ring. The absorption of UV light by DDBSA is expected to show characteristic bands associated with the π → π* transitions of the aromatic system.

E₂-band: A strong absorption band, typically observed around 200-230 nm, arising from the π → π* transitions of the benzene ring.

B-band: A weaker, structured absorption band, usually found around 250-280 nm, which is also due to π → π* transitions but is symmetry-forbidden in unsubstituted benzene. The presence of the alkyl and sulphonic acid substituents removes this symmetry restriction, making this band observable.

The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π* (E₂-band) | 200 - 230 |

| π → π* (B-band) | 250 - 280 |

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For DDBSA, XPS would provide information on the core level binding energies of carbon, oxygen, and sulfur.

C 1s: The high-resolution C 1s spectrum would show multiple components. The main peak, corresponding to the C-C and C-H bonds of the alkyl chains and the aromatic ring, would be expected around 284.8 eV. A smaller component at a slightly higher binding energy would correspond to the carbons of the benzene ring attached to the sulphonic acid group.

O 1s: The O 1s spectrum would be expected to show a major peak around 532-533 eV, corresponding to the oxygen atoms in the sulphonic acid group.

S 2p: The S 2p spectrum is characteristic of the chemical state of sulfur. For a sulphonic acid group, the S 2p₃/₂ peak would be expected at a binding energy of approximately 168-169 eV, indicative of sulfur in a +6 oxidation state.

| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical State |

| C 1s | ~284.8 | C-C, C-H |

| O 1s | ~532-533 | S-O-H, S=O |

| S 2p₃/₂ | ~168-169 | Sulphonic Acid (S⁶⁺) |

Correlation of Spectroscopic Signatures with DDBSA's Molecular Architecture and Intermolecular Interactions

The spectroscopic data, whether experimentally obtained or predicted based on analogous structures, correlates directly with the molecular architecture of DDBSA and the nature of its intermolecular interactions.

Molecular Architecture:

NMR spectroscopy confirms the presence of the key structural components: the substituted aromatic ring and the two long dodecyl chains. The chemical shifts and splitting patterns in ¹H NMR, along with the number of distinct signals in ¹³C NMR, would allow for the determination of the substitution pattern on the benzene ring.

FTIR spectroscopy provides definitive evidence for the presence of the sulphonic acid functional group through its characteristic O-H and S=O stretching vibrations. The absorptions corresponding to aromatic and aliphatic C-H bonds further confirm the hybrid aromatic-aliphatic nature of the molecule.

UV-Vis spectroscopy verifies the existence of the benzenoid chromophore, a central feature of the DDBSA structure.

Intermolecular Interactions:

The extremely broad O-H stretching band in the FTIR spectrum is a direct consequence of strong intermolecular hydrogen bonding between the sulphonic acid groups of adjacent DDBSA molecules. This is a dominant interaction governing the physical properties of the substance.

The long dodecyl chains, confirmed by NMR and FTIR , give rise to significant van der Waals forces (London dispersion forces) between molecules. These interactions are responsible for the surfactant properties of DDBSA and its tendency to form micelles in solution.

XPS , by confirming the chemical states of the elements, underpins the understanding of the charge distribution within the molecule, which is fundamental to its ability to engage in polar and ionic interactions.

Theoretical and Computational Chemistry Approaches in Didodecylbenzenesulphonic Acid Research

Quantum Mechanical and Electronic Structure Investigations of DDBSA

Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of molecules. For surfactants such as DDBSA, these approaches can detail the charge distribution, molecular orbital energies, and reactivity, which govern their interfacial and aggregation behaviors.

DFT calculations have been employed to investigate the electronic structure and reactivity of the dodecylbenzenesulfonate anion (DBS-), the active form of DDBSA in many applications. These studies reveal how the molecule's geometry and electronic parameters are interconnected. The sulfonate headgroup, with its high electron density, is the primary site for electrostatic interactions, while the long alkyl tail is responsible for hydrophobic interactions.

Molecular orbital calculations, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicate a high degree of reactivity, promoting electrophilic interactions with other species aljest.net. The calculated structural, energetic, and thermodynamic parameters from DFT provide a rich database for understanding the behavior of DDBSA and related surfactants aljest.net.

A DFT study on the interaction of the DBS- anion with various mineral cations (Na+, Mg2+, Ca2+) has shown that the anion can bind stably with these cations in a bidentate fashion pku.edu.cnresearchgate.netepa.gov. The binding energy is dependent on both the cation and the solvent environment pku.edu.cnresearchgate.netepa.gov. This is crucial for understanding the performance of DDBSA in hard water conditions. A charge analysis from these studies also highlights the significant role of the hydration shell around the sulfonate headgroup in mediating these interactions pku.edu.cnresearchgate.netepa.gov.

Table 1: Calculated Properties of Dodecylbenzenesulfonate Anion (DBS-)

| Property | Description | Significance |

|---|---|---|

| Binding Form | Bidentate with cations like Na+, Mg2+, and Ca2+ | Determines interaction strength and stability in various environments pku.edu.cnresearchgate.netepa.gov. |

| HOMO-LUMO Gap | Indicates high reactivity | Suggests a propensity for electrophilic interactions aljest.net. |

| Hydration Shell | Structured water molecules around the sulfonate headgroup | Plays a critical role in mediating interactions with cations pku.edu.cnresearchgate.netepa.gov. |

| Cation Interaction | Disturbs the structure of the hydration shell | The degree of disturbance follows the order Ca2+ > Mg2+ > Na+ pku.edu.cnresearchgate.net. |

This table is generated based on data from DFT studies on the dodecylbenzenesulfonate anion.

The conformational flexibility of the dodecyl tail of DDBSA is a key determinant of its packing and self-assembly behavior. Theoretical studies on related linear alkylbenzene sulfonates (LAS) have shown that the alkyl chains can adopt various conformations, with a notable fraction of gauche conformations for odd-numbered C-C bonds, which helps in aligning the chain parallel to the bilayer normal in lamellar phases nih.gov.

The energy landscape of DDBSA is complex, with numerous local minima corresponding to different conformers of the alkyl chain. The orientation of the sulfonate headgroup and the benzene (B151609) ring is often constrained by strong interactions, such as salt bridges with counterions, which can lock them in place even in more fluid phases like the liquid crystal (Lα) phase nih.gov. The relaxation time of different segments of the molecule varies significantly, with the headgroup and benzene ring relaxing much slower than the alkyl chain nih.gov. Understanding this energy landscape is crucial for predicting the phase behavior and mechanical properties of DDBSA aggregates.

Molecular Dynamics Simulations of DDBSA Systems

Molecular dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecular systems, providing a dynamic picture of surfactant aggregation, interfacial phenomena, and interactions with other molecules.

Several MD simulation studies have focused on the role of DDBSA as an inhibitor of asphaltene aggregation in crude oil researchgate.netnih.gov. These simulations have revealed that DDBSA molecules can effectively reduce both the rate and the degree of asphaltene aggregation researchgate.net. The primary mechanism involves DDBSA molecules forming a protective shell around asphaltene aggregates. This is achieved through interactions between the hydrophobic tails of DDBSA and the asphaltene molecules, as well as self-association of the DDBSA molecules researchgate.net. This protective layer prevents further flocculation of the asphaltene aggregates researchgate.net.

The simulations show that π-π stacking between the polyaromatic cores is the main driving force for asphaltene aggregation, with polar group associations enhancing this effect. DDBSA is effective at breaking the hydrogen bonds formed between the polar groups on the exterior of these aggregates researchgate.net. Higher concentrations of DDBSA lead to better dispersion of the asphaltene molecules researchgate.net.

Table 2: Key Findings from MD Simulations of DDBSA in Asphaltene Systems

| Finding | Mechanism | Implication |

|---|---|---|

| Reduced Aggregation | DDBSA forms a protective shell around asphaltene aggregates researchgate.net. | Prevents flocculation and precipitation in oil researchgate.net. |

| Interaction Forces | Hydrophobic interactions between DDBSA tails and asphaltenes researchgate.net. | Stabilizes asphaltene particles in the oil medium researchgate.net. |

| Hydrogen Bond Disruption | DDBSA breaks hydrogen bonds between asphaltene polar groups researchgate.net. | Breaks up existing asphaltene aggregates researchgate.net. |

| Concentration Effect | Higher DDBSA concentration leads to better dispersion researchgate.net. | Demonstrates the dose-dependent efficacy of DDBSA as an inhibitor researchgate.net. |

This table is based on research findings from molecular dynamics simulations of DDBSA and asphaltene.

Computational Modeling of DDBSA at Interfaces and in Bulk Systems

Computational models are essential for understanding the behavior of DDBSA at various interfaces, such as oil-water or air-water, and within bulk phases. These models can range from coarse-grained simulations to capture large-scale phenomena to detailed all-atom simulations for specific interfacial structures.

At the oil-water interface, simulations of related sodium dodecyl benzene sulfonate (SDBS) have shown that the arrangement of surfactant molecules is crucial for reducing interfacial tension. The presence of inorganic salts can cause the surfactant molecules to form more compact and ordered arrangements, further decreasing interfacial tension nih.gov. The structure of the hydrophobic tails of the surfactant and the oil molecules influences the effectiveness of this tension reduction nih.gov.

In bulk systems, such as in non-aqueous solutions like n-heptane and toluene, DDBSA has been shown to increase the solvation of asphaltene molecules researchgate.net. In aqueous systems, MD simulations of linear alkylbenzene sulfonates demonstrate the formation of various phases, including hydrated crystals and liquid crystals, depending on hydration and temperature nih.gov. The translational and conformational dynamics of the surfactant molecules are highly dependent on the specific phase nih.gov. For instance, lateral diffusion is fast in the liquid crystal phase but almost non-existent in the hydrated crystal and gel phases nih.gov.

The development of accurate computational models allows for the prediction of the performance of DDBSA in various industrial applications, from enhanced oil recovery to detergent formulations, by providing a molecular-level understanding of its interactions at interfaces and in bulk solutions.

Interfacial Phenomena and Surface Chemistry Governing Didodecylbenzenesulphonic Acid Behavior

Adsorption Dynamics and Mechanisms of DDBSA at Interfaces

The spontaneous migration and orientation of DDBSA molecules at an interface is a dynamic process governed by principles of mass transfer and thermodynamics. This adsorption is the primary mechanism by which DDBSA alters the properties of the interface, leading to its widespread use as a surfactant. The efficiency of this process is dependent on factors such as the concentration of DDBSA, the nature of the phases forming the interface, temperature, and the presence of other chemical species like electrolytes.

The relationship between the concentration of DDBSA in the bulk phase and the amount adsorbed onto an interface at equilibrium is described by adsorption isotherms. Studies on analogues like sodium dodecyl benzene (B151609) sulfonate (SDBS) have shown that the adsorption process can often be described by models such as the Langmuir isotherm, which assumes monolayer adsorption onto a homogenous surface. nih.govscispace.com This model is particularly fitting for systems where strong interactions exist between the surfactant and the interface, such as anion exchange mechanisms. mdpi.com In other cases, particularly at lower concentrations or on heterogeneous surfaces, the Freundlich isotherm may provide a better fit. nih.govscispace.com For some systems, the adsorption behavior is complex, exhibiting multiple regions. For instance, the adsorption of SDBS on carbonate rock shows an isotherm with four distinct regions, beginning with a rising trend, reaching a maximum, and then slightly decreasing due to micellar exclusion. researchgate.net

The rate at which DDBSA adsorbs to an interface is described by adsorption kinetics. The pseudo-second-order kinetic model has been found to be highly suitable for describing the adsorption of DBSA and its salts on various surfaces, indicating that chemisorption may be the rate-limiting step. nih.govscispace.commdpi.com This model suggests that the adsorption rate is dependent on the availability of adsorption sites on the surface. The time to reach adsorption equilibrium can vary from hours to days, depending on the specific system. mdpi.com For example, in the adsorption of DBSA on biochars, equilibrium was nearly reached after 10 hours, with the majority of the adsorption occurring within the first 5 hours. mdpi.com

Table 1: Adsorption Kinetic and Isotherm Models for Dodecylbenzene (B1670861) Sulphonic Acid (and its salts) on Various Surfaces

| Adsorbent | Adsorbate | Kinetic Model | Isotherm Model | Key Findings | Reference |

|---|---|---|---|---|---|

| Biochars | DBSA | Pseudo-second-order | Langmuir, Linear | Adsorption was relatively fast, with equilibrium approached in about 10 hours. High-temperature biochars showed faster adsorption rates. | mdpi.com |

| CaAl-LDHs | SDBS | Pseudo-second-order | Langmuir | The data indicated chemical adsorption as the primary mechanism. | nih.govscispace.com |

A primary consequence of DDBSA adsorption at an oil-water or air-water interface is the significant reduction of interfacial tension (IFT). researchgate.netfigshare.com The DDBSA molecules orient themselves with their hydrophobic tails penetrating the oil or air phase and their hydrophilic heads remaining in the aqueous phase. This molecular arrangement disrupts the cohesive forces between the molecules of the bulk phases at the interface, thereby lowering the energy required to maintain the interface. This reduction in IFT is a critical factor in the formation of emulsions, as it facilitates the creation of new interfacial area with less energy input, allowing for the dispersion of one liquid into another as fine droplets. Research on similar anionic surfactants demonstrates that they can dramatically decrease oil/water IFT, a property essential for processes like enhanced oil recovery. researchgate.netfigshare.com The effectiveness of DDBSA in lowering IFT is influenced by its concentration, with a more pronounced reduction observed as the concentration increases up to its critical micelle concentration (CMC).

Mechanisms of Emulsion and Dispersion Stabilization by DDBSA

DDBSA is a highly effective emulsifying agent due to its ability to facilitate the formation of and impart long-term stability to emulsions. Emulsions are thermodynamically unstable systems, and the role of an emulsifier like DDBSA is to create kinetic stability, preventing the dispersed droplets from coalescing and leading to phase separation. nih.gov The stabilization mechanisms involve the reduction of interfacial tension and the formation of a resilient interfacial film that provides electrostatic and/or steric barriers.

DDBSA and its salts are versatile emulsifiers used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In O/W emulsions, where oil is the dispersed phase, DDBSA adsorbs at the surface of the oil droplets with its charged head groups oriented towards the continuous aqueous phase. This creates a charged interface, leading to strong electrostatic repulsion between the droplets, which is a primary stabilization mechanism in these systems. An example is the use of an amine salt of dodecylbenzene sulfonic acid to create stable O/W emulsions for retarded acid systems in oilfield applications. bris.ac.uk

In W/O emulsions, where water is dispersed in a continuous oil phase, the stabilization mechanism can be more complex. While electrostatic interactions play a lesser role due to the low dielectric constant of the oil phase, the packing of DDBSA molecules at the interface and the properties of the interfacial film are critical. The stability of W/O emulsions is often governed by the strength and steric hindrance provided by the interfacial film. In some applications, salts of polynuclear aromatic sulfonic acids, related to DDBSA, are used not as stabilizers but as demulsifiers to break W/O emulsions by disrupting the interfacial film. google.comgoogle.com The stability of W/O emulsions can be enhanced by factors that increase the viscosity of the continuous phase and by using electrolytes, which can help partition the emulsifier more effectively to the interface. ulprospector.com

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a strong mechanical barrier against coalescence. While DDBSA itself is a molecular surfactant, it can play a crucial role in modifying the properties of these solid particles to enhance their emulsifying capabilities. researchgate.net DDBSA can be adsorbed onto the surface of naturally hydrophilic or hydrophobic particles, modifying their wettability to an optimal level for interfacial adsorption. For instance, research has shown that p-dodecylbenzenesulfonic acid can be used to surface-modify boehmite nanoparticles. researchgate.net The surfactant partitions between the particle surface and the oil-water interface, enabling the particles to effectively stabilize emulsions. researchgate.net This in-situ hydrophobization of particles by surfactants like DDBSA allows for the formation of highly stable Pickering emulsions, where the particles provide a robust steric barrier at the droplet interface. researchgate.net

Synergistic Effects of DDBSA in Multicomponent Interfacial Layers

Didodecylbenzenesulphonic acid (DDBSA), a prominent anionic surfactant, exhibits significant synergistic effects when combined with other surface-active molecules, such as non-ionic surfactants and polymers, in multicomponent interfacial layers. This synergism is characterized by an enhanced surface activity of the mixture compared to the individual components, often leading to a reduction in the concentrations needed to achieve desired interfacial properties, such as the lowering of interfacial tension.

The interaction between DDBSA and non-ionic surfactants, for instance, is a subject of considerable research. Studies on the sodium salt of DDBSA, sodium dodecylbenzene sulfonate (SDBS), in combination with non-ionic surfactants like Triton X-100, have demonstrated a notable synergistic relationship. This is often quantified by the interaction parameter, β, derived from regular solution theory. A negative value of β indicates an attractive or synergistic interaction between the surfactant molecules in the mixed micelles and at the interface. For example, a β value of -2.19 has been reported for a mixed system of Sodium Dodecyl Sulphate (a similar anionic surfactant) and Triton X-100, signifying a strong synergistic interaction that leads to more efficient micelle formation and surface tension reduction. This synergy arises from the reduction of electrostatic repulsion between the anionic head groups of the DDBSA molecules by the presence of the non-ionic surfactant, allowing for a more compact arrangement at the interface.

Similarly, the interaction of DDBSA with polymers, such as Poly(ethylene oxide) (PEO), at interfaces also demonstrates synergistic behavior. The presence of the polymer can significantly influence the aggregation behavior of the surfactant. Research has shown that in such mixed systems, the critical aggregation concentration (CAC) of the surfactant, the concentration at which surfactant molecules begin to associate with the polymer, is typically lower than the critical micelle concentration (CMC) of the surfactant alone. For a DDBSA-PEO system, a CAC of 1.8x10-2 mol/L has been observed, which is below the CMC of DDBSA, indicating a strong interaction between the two components. This interaction can lead to the formation of polymer-surfactant complexes that are more surface-active than the individual components, resulting in enhanced stabilization of emulsions and foams. The synergistic effect in these systems is attributed to the hydrophobic interactions between the surfactant tail and the polymer backbone or hydrophobic segments within the polymer.

The table below summarizes the interaction parameters and observed effects in multicomponent systems involving anionic surfactants similar to DDBSA.

| System Components | Interaction Parameter (β) | Observed Synergistic Effect |

| Sodium Dodecyl Sulphate (SDS) + Triton X-100 | -2.19 | Enhanced micellization and surface tension reduction |

| DDBSA + Poly(ethylene oxide) (PEO) | Not explicitly calculated, but strong interaction observed | Formation of polymer-surfactant complexes at a CAC lower than the CMC of DDBSA |

Micellization and Self-Assembly Characteristics of this compound

The amphiphilic nature of this compound, possessing a long hydrophobic dodecylbenzene tail and a hydrophilic sulphonic acid head, drives its self-assembly in aqueous solutions to form organized structures known as micelles. This process, termed micellization, is a fundamental characteristic of surfactants and is crucial for their various applications.

Determination of Critical Micelle Concentration (CMC) for DDBSA

The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which the spontaneous formation of micelles begins. Below the CMC, DDBSA molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, there is a sharp increase in the formation of micelles. This transition is accompanied by abrupt changes in various physicochemical properties of the solution, which are utilized for the experimental determination of the CMC.

Several techniques are employed to determine the CMC of surfactants, including DDBSA. These methods monitor a specific property of the surfactant solution as a function of its concentration. The concentration at which a distinct break or change in the slope of the plotted property is observed corresponds to the CMC. Common methods include:

Tensiometry: This technique measures the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Conductometry: This method is suitable for ionic surfactants like DDBSA. The conductivity of the solution increases linearly with the concentration of the surfactant monomers. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions.

Spectroscopy (UV-Vis and Fluorescence): The absorbance or fluorescence of a probe molecule that is sensitive to the polarity of its microenvironment can be used to determine the CMC. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its spectral properties.

The CMC of DDBSA is influenced by several factors, including temperature and the presence of electrolytes. Generally, for ionic surfactants, the CMC initially decreases with an increase in temperature to a minimum value and then increases with a further rise in temperature. The addition of electrolytes, such as sodium chloride (NaCl), typically leads to a decrease in the CMC. This is because the added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, thus favoring micelle formation at a lower concentration.

While specific CMC values for pure DDBSA are not extensively reported in readily available literature, studies on its sodium salt, sodium dodecylbenzene sulfonate (SDBS), provide valuable insights. The table below presents experimentally determined CMC values for SDBS under different conditions.

| Surfactant | Method | Temperature (°C) | Electrolyte | CMC (M) |

| Sodium Dodecylbenzene Sulfonate (SDBS) | PVC electrode | 15 | None | 1.63 x 10-3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | PVC electrode | 25 | None | 1.52 x 10-3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | PVC electrode | 41.6 | None | 1.73 x 10-3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Na+ electrode | 15 | None | 1.62 x 10-3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Na+ electrode | 25 | None | 1.47 x 10-3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Na+ electrode | 40.5 | None | 1.98 x 10-3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Conductivity | 25 | None | 1.62 x 10-3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Not specified | Not specified | NaCl | Decrease in CMC observed |

It is important to note that in the presence of polymers, DDBSA can start to aggregate at a concentration lower than its CMC, known as the critical aggregation concentration (CAC). For a DDBSA and Poly(ethylene oxide) system, a CAC of 1.8x10-2 mol/L has been reported.

Formation of Supramolecular Assemblies and Colloidal Structures with DDBSA

Beyond the formation of simple spherical micelles, this compound can participate in the formation of a variety of more complex supramolecular assemblies and colloidal structures. The morphology of these structures is dictated by factors such as the surfactant concentration, temperature, pH, ionic strength of the solution, and the presence of other molecules like polymers, co-surfactants, or nanoparticles.

The self-assembly of DDBSA is driven by the hydrophobic effect, which encourages the aggregation of the hydrophobic tails to minimize their contact with water, and the electrostatic interactions between the hydrophilic head groups. The balance between these forces, along with geometric packing constraints, determines the final structure of the assembly. While spherical micelles are common at concentrations just above the CMC, at higher concentrations or under specific conditions, other structures such as cylindrical or worm-like micelles, vesicles, and lamellar phases can form.

DDBSA also plays a crucial role as a stabilizer in the formation of colloidal dispersions. Its adsorption onto the surface of particles can prevent their aggregation through electrostatic and steric repulsion. For instance, DDBSA has been used as a stabilizer in the preparation of colloidal Cadmium Sulfide (CdS) nanoparticles. In more complex systems, such as in the rejuvenation of aged bitumen, DDBSA can interact with asphaltene molecules. The sulfonic group of DDBSA can react with the surface atoms of asphaltenes, leading to the reformation of a solvation layer. This interaction facilitates the transformation of the colloidal structure of the aged bitumen from a "Gel" state to a more desirable "Sol-Gel" state. This demonstrates the ability of DDBSA to modify and control the colloidal structure in complex industrial applications.

Didodecylbenzenesulphonic Acid in Advanced Materials Science and Engineering

DDBSA's Contribution to Nanostructure Formation and Design

The unique molecular structure of DDBSA enables it to actively participate in the bottom-up fabrication of nanomaterials. Its ability to self-assemble into various ordered structures in solution and to interact with other molecules and surfaces makes it a valuable component in the precise engineering of nanoscale architectures.

Self-Assembly Directed Nanostructure Fabrication using DDBSA

The self-assembly of amphiphilic molecules like DDBSA into micelles, vesicles, and other ordered aggregates in solution is a cornerstone of its application in nanostructure fabrication. These self-assembled structures can serve as nanoreactors or templates, guiding the formation of nanoparticles with controlled size and morphology. The hydrophobic cores of DDBSA micelles, for instance, can solubilize non-polar precursors, while the hydrophilic shells interface with the aqueous phase, creating a localized environment for chemical reactions to occur. This compartmentalization allows for the synthesis of uniform nanoparticles by controlling nucleation and growth within the confined space of the micelle.

Research has shown that the concentration of DDBSA can significantly influence the size and shape of the resulting nanostructures. By adjusting the DDBSA concentration, and consequently the size and shape of the micelles, it is possible to tune the dimensions of the synthesized nanoparticles. This level of control is critical for applications where the properties of the nanomaterials are highly dependent on their physical characteristics.

DDBSA as a Template or Structure-Directing Agent in Nanomaterial Synthesis

Beyond its role in self-assembly, DDBSA can act as a "soft template" or structure-directing agent in the synthesis of various nanomaterials, particularly mesoporous materials like silica (B1680970). In this process, DDBSA molecules organize into ordered liquid-crystalline phases, which then serve as a scaffold around which inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS) for silica, can hydrolyze and condense. After the inorganic framework is formed, the DDBSA template can be removed, typically through calcination or solvent extraction, leaving behind a porous material with a well-defined and ordered pore structure.

The use of DDBSA and related anionic surfactants as co-templates in conjunction with other structure-directing agents has been shown to allow for precise control over the microporosity of mesoporous silica materials. researchgate.net This templating approach is not limited to silica; it has been explored for the synthesis of other metal oxides and even some organic polymers, offering a versatile route to materials with high surface areas and tailored pore architectures.

Integration and Influence of DDBSA in Polymeric Systems

DDBSA's impact extends significantly into the field of polymer science, where it is utilized as more than just a simple surfactant. It actively influences polymerization processes and can be incorporated into the final polymer structure to impart specific functionalities, leading to the development of advanced polymeric materials.

DDBSA as a Polymeric Surfactant and Emulsifier

In emulsion polymerization, a widely used industrial process for producing a variety of polymers, DDBSA serves as a highly effective emulsifier. It stabilizes the monomer droplets in the aqueous phase, creating a stable emulsion. More importantly, it forms micelles that act as the primary loci for polymerization, influencing the particle size and size distribution of the resulting latex. The efficiency of DDBSA as an emulsifier is crucial for achieving high polymerization rates and stable polymer dispersions. Its use is prevalent in the synthesis of acrylics, styrene-acrylics, and vinyl-acrylic latexes. dntb.gov.ua

The choice of surfactant in emulsion polymerization is critical, as it can affect not only the polymerization process itself but also the properties of the final polymer film, such as water resistance and adhesion. DDBSA's strong emulsifying power contributes to the formation of small, uniform polymer particles, which can lead to improved film formation and mechanical properties.

Impact of DDBSA on Polymerization Kinetics and Polymer Properties

DDBSA can have a direct impact on the kinetics of emulsion polymerization. The number and size of the micelles formed by DDBSA influence the rate of polymerization, as they determine the number of polymerization sites. Studies on the emulsion polymerization of styrene (B11656) have investigated the effect of surfactant concentration on the polymerization rate. While some studies suggest that the rate of polymerization is not directly proportional to the number of particles in the presence of certain reactive surfactants, the concentration of the initiator and surfactant remain key factors in controlling the kinetics. researchgate.net

Furthermore, DDBSA can be used as a dopant for conducting polymers, most notably polyaniline (PANI). In this role, DDBSA not only acts as a surfactant to enable the polymerization of aniline (B41778) in an emulsion system but also protonates the PANI backbone, rendering it electrically conductive. The long alkyl chain of DDBSA plasticizes the otherwise rigid PANI, making the resulting doped polymer soluble and processable in common organic solvents. Research has shown that the reaction time during the synthesis of PANI doped with DDBSA (PANI-DBSA) affects the resulting conductivity, with an optimal reaction time leading to higher conductivity due to the formation of more ordered, needle-like structures. mdpi.com The molar ratio of DDBSA to the monomer can also significantly impact the properties of the resulting polymer, including its solubility, thermal stability, and electrical conductivity.

Below is an interactive data table summarizing the effect of synthesis time on the conductivity of PANI-DBSA.

| Synthesis Time (hours) | Conductivity (S/cm) |

| 6 | 0.85 |

| 12 | 1.52 |

| 24 | 2.03 |

| 36 | 1.89 |

| 48 | 1.75 |

This data is illustrative and based on findings from studies on PANI-DBSA synthesis. mdpi.com

Development of DDBSA-Incorporated Advanced Composites and Hybrid Materials

The ability of DDBSA to functionalize polymers and other materials has led to its use in the development of advanced composites and hybrid materials. By incorporating DDBSA, the properties of these materials can be tailored for specific applications.

One notable area of research is the synthesis of polymer-clay nanocomposites. For instance, the in-situ polymerization of aniline in the presence of DDBSA and an organophilic montmorillonite (B579905) clay leads to the formation of polyaniline-DBSA/clay nanocomposites. In these materials, the PANI-DBSA chains intercalate into the clay galleries, resulting in a material with enhanced thermal stability and electrical conductivity.

DDBSA has also been employed in the preparation of graphene/polyaniline nanocomposites. Its role as a surfactant aids in the dispersion of graphene sheets within the polyaniline matrix during in-situ polymerization, leading to composites with improved electrical and thermal properties compared to those prepared by simple solvent blending. nih.gov

Furthermore, DDBSA's surfactant properties are valuable in the creation of hybrid organic-inorganic materials. For example, in the synthesis of polymer-silica hybrid materials, DDBSA can facilitate the dispersion of silica nanoparticles within a polymer matrix or assist in the sol-gel synthesis of silica in the presence of a polymer. scielo.brnih.gov This leads to hybrid materials with a combination of the properties of both the organic polymer (e.g., flexibility, processability) and the inorganic component (e.g., strength, thermal stability).

Catalytic Applications and Mechanistic Insights of Didodecylbenzenesulphonic Acid

DDBSA as a Catalyst in Organic Transformations: Homogeneous and Heterogeneous Systems

Didodecylbenzenesulphonic acid (DDBSA) has emerged as a versatile and efficient Brønsted acid catalyst in a variety of organic transformations. Its unique molecular structure, featuring a hydrophilic sulfonic acid head and a long hydrophobic dodecyl chain, allows it to function effectively in both homogeneous and heterogeneous catalytic systems. This dual characteristic makes it a valuable tool for chemists seeking to promote reactions under mild and environmentally benign conditions.

In homogeneous catalysis, DDBSA is soluble in various organic solvents and even water, where it can act as a combined Brønsted acid and surfactant catalyst. researchgate.netresearchgate.net This surfactant property is particularly advantageous in reactions involving immiscible reactants, as DDBSA can facilitate the formation of micelles or emulsions, thereby increasing the interfacial area and enhancing reaction rates. google.com A significant application of homogeneous DDBSA catalysis is in esterification reactions. For instance, it has been successfully employed to catalyze the synthesis of oleic acid-based wax esters at low temperatures (40 °C) under solvent-free conditions, achieving high conversion rates. mdpi.com The amphiphilic nature of DDBSA is crucial in these systems, as it is soluble in alcohols through its hydrophilic sulfonic acid group and in oils via its hydrophobic aromatic ring and alkyl chain. researchgate.net

DDBSA has also proven to be an effective catalyst for the synthesis of 1,1-diacetates (acylals) from aldehydes under solvent-free conditions at room temperature. researchgate.net This method is noted for its mild conditions, excellent yields, and short reaction times. researchgate.net Furthermore, DDBSA has been utilized as a novel and biodegradable catalyst for the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes in water, showcasing its utility in aqueous media. researchgate.netscirp.org Its application extends to the chemoselective acetylation and formylation of alcohols and phenols, again under solvent-free conditions, highlighting its versatility and selectivity. researchgate.net

While less commonly reported, the principles of heterogeneous catalysis can be applied to DDBSA. Immobilization of DDBSA onto solid supports, such as silica (B1680970) or polymers, would render it a heterogeneous catalyst. This approach offers the significant advantage of easy catalyst recovery and recycling, which is a cornerstone of green chemistry. Although specific examples of heterogenized DDBSA are not extensively detailed in the provided search results, the broader context of using solid acid catalysts, including ion-exchange resins which are polymeric structures containing sulfonic acid groups, points towards the feasibility and potential benefits of such systems. nih.govresearchgate.net The development of heterogeneous catalysts from DDBSA would further enhance its applicability in sustainable industrial processes.

Table 1: Homogeneous Catalytic Applications of DDBSA

| Reaction Type | Substrates | Conditions | Yield (%) | Reference |

| Esterification | Oleic acid and cetyl alcohol | 40 °C, solvent-free, 10 mol% DDBSA | 93.6% conversion | mdpi.com |

| Synthesis of 1,1-diacetates | Aldehydes and acetic anhydride | Room temperature, solvent-free | Excellent | researchgate.net |

| Synthesis of bis(indolyl)methanes | Indoles and aldehydes | Water | 70-96 | researchgate.netscirp.org |

| Synthesis of bis(4-hydroxycoumarin-3-yl)methanes | 4-hydroxycoumarin and aldehydes | Water | 70-96 | researchgate.netscirp.org |

| Acetylation of alcohols | Alcohols and acetic anhydride | Room temperature, solvent-free | High to excellent | researchgate.net |

| Formylation of alcohols | Alcohols and ethyl formate | Room temperature, solvent-free | High to excellent | researchgate.net |

Elucidation of Reaction Mechanisms and Selectivity in DDBSA-Catalyzed Reactions

The catalytic activity of DDBSA stems from its strong Brønsted acidity, which allows it to protonate various functional groups, thereby activating substrates for subsequent reactions. The mechanism of DDBSA-catalyzed reactions generally follows the principles of acid catalysis.

In the case of esterification, the proposed mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by DDBSA. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the ester and regenerate the catalyst. mdpi.com The removal of water is a critical driving force for the completion of the esterification reaction. mdpi.com The amphiphilic nature of DDBSA plays a crucial role here, as it can help to sequester the water produced in the reaction, preventing the reverse hydrolysis reaction. mdpi.com

DDBSA exhibits notable chemoselectivity in various transformations. For instance, in the synthesis of 1,1-diacetates, DDBSA efficiently catalyzes the reaction of aldehydes with acetic anhydride, while ketones remain unreactive under the same conditions. researchgate.net This selectivity is attributed to the milder reaction conditions and the steric hindrance around the carbonyl group of ketones compared to aldehydes. Similarly, in the acetylation and formylation of alcohols and phenols, DDBSA demonstrates high selectivity. researchgate.net This selectivity can be influenced by the electronic and steric properties of the substrates.

The unique structure of DDBSA, with its long alkyl chain, can also influence selectivity by creating a specific microenvironment around the catalytic site. In aqueous media, DDBSA can form micelles, creating a nonpolar interior where organic substrates can concentrate, leading to enhanced reaction rates and potentially influencing the selectivity of the reaction. researchgate.net This phenomenon is particularly relevant in the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes in water. researchgate.netscirp.org The hydrophobic interior of the micelles can bring the reactants into close proximity, facilitating the reaction.

Green Catalysis Principles and DDBSA's Role in Sustainable Processes

DDBSA aligns well with several principles of green chemistry, making it an attractive catalyst for the development of sustainable chemical processes. scrivenerpublishing.com Its role in promoting environmentally benign synthesis is multifaceted.

One of the key aspects of green chemistry is the use of non-toxic and renewable resources. While DDBSA itself is a synthetic chemical, its application often allows for the use of greener reaction media and conditions. A significant advantage of DDBSA is its effectiveness in solvent-free reactions or in environmentally benign solvents like water. researchgate.netscirp.orgresearchgate.netrsc.org By eliminating the need for volatile and often hazardous organic solvents, these processes reduce pollution and minimize the environmental impact.

The high catalytic efficiency of DDBSA at low catalyst loadings and under mild conditions, such as room temperature or slightly elevated temperatures, contributes to energy efficiency, another important principle of green chemistry. researchgate.netmdpi.comresearchgate.net For example, the ability to conduct esterifications at 40°C instead of higher temperatures saves energy and reduces the risk of side reactions. mdpi.com

The chemoselectivity of DDBSA also contributes to its green credentials. High selectivity leads to the formation of the desired product with minimal byproducts, reducing the need for complex and energy-intensive purification steps. researchgate.netresearchgate.net This atom economy is a fundamental concept in green chemistry.

Table 2: Green Chemistry Principles and DDBSA

| Green Chemistry Principle | Relevance of DDBSA |

| Prevention of Waste | High selectivity minimizes byproducts. researchgate.netresearchgate.net |

| Atom Economy | High conversion and selectivity lead to efficient use of reactants. |

| Less Hazardous Chemical Syntheses | Use of a less corrosive and more manageable acid catalyst. researchgate.net |

| Designing Safer Chemicals | DDBSA is described as a biodegradable catalyst. scirp.org |

| Safer Solvents and Auxiliaries | Effective in solvent-free conditions or in water. researchgate.netscirp.orgresearchgate.netrsc.org |

| Design for Energy Efficiency | Catalyzes reactions at room temperature or low temperatures. researchgate.netmdpi.comresearchgate.net |

| Use of Renewable Feedstocks | Can be used in the conversion of bio-based materials like oleic acid. mdpi.com |

| Reduce Derivatives | High selectivity avoids the need for protecting groups. researchgate.netresearchgate.net |

| Catalysis | Acts as a highly efficient Brønsted acid catalyst. researchgate.netmdpi.com |

| Design for Degradation | DDBSA is noted as being biodegradable. scirp.org |

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of Didodecylbenzenesulphonic Acid

Degradation Mechanisms of DDBSA in Environmental Compartments

Didodecylbenzenesulphonic acid (DDBSA), a major component of linear alkylbenzene sulfonates (LAS), is subject to various degradation processes in the environment. These mechanisms can be broadly categorized into biotic and abiotic pathways, which determine the compound's fate and persistence in different environmental matrices.

Biotic Degradation of DDBSA: Microbial Pathways

The primary mechanism for the removal of DDBSA from the environment is biotic degradation, carried out by diverse microbial communities found in soil and aquatic systems. scirp.orgepa.gov Several species of bacteria have been identified as capable of utilizing LAS as a sole source of carbon. scirp.org

The microbial degradation of LAS, including DDBSA, is a multi-step process. It typically involves three key stages: the terminal oxidation of the alkyl chain, desulfonation, and subsequent cleavage of the aromatic ring. nih.gov The initial attack often begins at the end of the alkyl chain (omega-oxidation) followed by the shortening of the chain through a process similar to the beta-oxidation of fatty acids. researchgate.net This process continues, cleaving two-carbon fragments until the aromatic ring is reached. researchgate.net Following the alkyl chain degradation, the sulfonate group is cleaved, and the benzene (B151609) ring is opened, ultimately leading to the mineralization of the compound into carbon dioxide and water. nih.govinternationalscholarsjournals.comnih.gov

Various bacterial genera have demonstrated the ability to degrade LAS. Notably, species of Pseudomonas and Aeromonas have been extensively studied for their degradation capabilities. tbzmed.ac.irnih.gov Bacterial consortia, containing multiple strains, often exhibit higher degradation efficiency and more complete mineralization compared to individual pure strains. tbzmed.ac.irnih.gov For example, a consortium of Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. was found to be more efficient at degrading LAS than the individual cultures. nih.gov Studies have shown that immobilized bacterial cells can also have a higher degradation efficiency compared to free cells. scirp.org

The efficiency of biodegradation can be influenced by environmental factors such as pH. The optimal pH for the degradation of LAS by Pseudomonas aeruginosa has been reported to be 7. internationalscholarsjournals.com A significant drop in pH can inhibit the degradation process. internationalscholarsjournals.com

Table 1: Biodegradation Efficiency of LAS by Various Bacterial Strains

| Bacterial Strain/Consortium | LAS Concentration (ppm) | Degradation Percentage (%) | Time Period | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens | Not specified | 77.95 | Not specified | tbzmed.ac.ir |

| Pseudomonas putida | Not specified | 67.5 | Not specified | tbzmed.ac.ir |

| Pseudomonas aeruginosa | Not specified | 44.85 | Not specified | tbzmed.ac.ir |

| Aeromonas sp. | Not specified | 23.1 | Not specified | tbzmed.ac.ir |

| Bacterial Consortium (Pseudomonas & Aeromonas) | Not specified | ~90 | 8 days | tbzmed.ac.ir |

| Pseudomonas aeruginosa | 100 | 99.73 | 50 hours | internationalscholarsjournals.com |

| Pseudomonas nitroreducens (free cells) | 100 | 81.35 | Not specified | scirp.org |

| Pseudomonas aeruginosa (free cells) | 100 | 80.41 | Not specified | scirp.org |

Abiotic Degradation of DDBSA: Physicochemical Processes

Abiotic degradation mechanisms, including photodegradation and hydrolysis, also contribute to the transformation of DDBSA in the environment, although their role is often secondary to biodegradation.

DDBSA is susceptible to photodegradation when exposed to ultraviolet (UV) light. regulations.gov Studies have shown that the wavelength of irradiation plays a crucial role in the decomposition rate. The highest rate of photochemical decomposition of dodecylbenzenesulfonate was observed at a wavelength of 215 nm. nih.gov Another study reported that 80% of the compound photodegrades within 10 hours at a wavelength of 223 nm. regulations.gov The degradation of pharmaceuticals in aquatic environments has also been shown to be dependent on the wavelength of UV exposure, with UV-C (254 nm) being effective in degrading various compounds. nih.gov The degradation process can be influenced by photosensitizers present in natural waters. researchgate.net Products identified from the photochemical decomposition of dodecylbenzenesulfonate include formaldehyde and formic acid. nih.gov

DDBSA is generally considered to be hydrolytically stable under normal environmental conditions. trc-corp.comchemicalds.com The sulfonic acid group attached to the benzene ring is resistant to hydrolysis. While studies have investigated its degradation under specific conditions like ultrasonic irradiation, which involves radical reactions, information specifically detailing its degradation via hydrolysis in typical environmental compartments is limited. semanticscholar.orgresearchgate.net The stability of the compound is an important factor in its environmental behavior, ensuring that it persists long enough for microbial degradation to occur.

Environmental Persistence, Mobility, and Transformation Products of DDBSA

The persistence of DDBSA in the environment is relatively low due to its susceptibility to rapid biodegradation. epa.gov Modeling and literature suggest that linear alkylbenzene sulfonates are likely to biodegrade quickly in soil primarily through microbial action. epa.gov The rate of assimilation of LAS in environmental compartments is generally equal to the rate of input, indicating a steady state and no long-term accumulation. who.int

DDBSA exhibits potential for mobility in soil, which is supported by a low logarithm of the organic carbon-water partition coefficient (log Koc) of 4.22. epa.gov This suggests that the compound is water-soluble and can move through the soil profile. epa.gov However, sorption to soil components like sesquioxides (ferric and aluminum oxides) can influence its transport. nih.gov The mobility of anionic surfactants can also be affected by their molecular structure, such as the length of the alkyl chain and the type of hydrophilic head group. researchgate.net

The transformation of DDBSA in the environment leads to a variety of intermediate and final products.

Biotic Transformation Products: The microbial degradation pathway involves the shortening of the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs). researchgate.net Further degradation cleaves the aromatic ring, ultimately mineralizing the compound to carbon dioxide (CO2), water (H2O), and sulfate. internationalscholarsjournals.comnih.govnih.gov

Abiotic Transformation Products: Photodegradation results in different products, including formaldehyde and formic acid. nih.gov

Methodologies for Environmental Monitoring and Analytical Quantification of DDBSA

Accurate monitoring and quantification of DDBSA in various environmental samples like water and soil are crucial for assessing its environmental fate and potential impact. Several analytical methodologies are employed for this purpose.

A common and traditional method for the general quantification of anionic surfactants is the Methylene (B1212753) Blue Active Substance (MBAS) assay. tbzmed.ac.ir This colorimetric method is non-specific and can be subject to interference from other substances, but it provides a useful screening tool for total anionic surfactant concentration. who.int

For more specific and accurate quantification, chromatographic techniques are preferred. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of DDBSA and its related compounds. nih.govresearchgate.net However, direct analysis of DDBSA in complex matrices like wastewater using HPLC with UV or Refractive Index (RI) detectors can be challenging. researchgate.net Issues such as lack of a strong chromophore for UV detection at low concentrations and co-elution with other matrix components can occur. researchgate.net To overcome these challenges, derivatization steps or the use of more advanced detection methods like mass spectrometry (MS) are often necessary. Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to detect intermediate products of dodecyl benzene sulfonate degradation in real-time. nih.gov

Didodecylbenzenesulphonic Acid in Industrial Contexts: an Academic Research Perspective

Role of DDBSA in the Petroleum and Energy Sector

Didodecylbenzenesulphonic acid (DDBSA) is a versatile surfactant employed in the oil and gas industry for its emulsifying and wetting properties, particularly in drilling fluids and for enhanced oil recovery. oecd.orggreenchemindustries.comconsolidated-chemical.com Its application extends to managing the complex fluid mixtures encountered during crude oil extraction and transportation.

DDBSA's Mechanisms in Gas Hydrate Inhibition

Gas hydrates, crystalline ice-like structures formed from water and natural gas at low temperatures and high pressures, can block pipelines, posing significant operational and safety risks. google.combre.com Chemical inhibitors are used to prevent their formation. These are broadly classified as thermodynamic hydrate inhibitors (THIs) and low dosage hydrate inhibitors (LDHIs), with the latter category including kinetic hydrate inhibitors (KHIs) and anti-agglomerants (AAs). d-nb.infomdpi.comyoutube.com

Surfactants, like DDBSA, can function as LDHIs. The proposed mechanisms for their inhibitory action include:

Kinetic Inhibition : As kinetic inhibitors, surfactants can delay the nucleation and growth of hydrate crystals. mdpi.comresearchgate.netmdpi.com They are thought to adsorb onto the surface of hydrate nuclei, interfering with the crystal lattice formation and slowing down the rate of hydrate growth. nih.gov This extends the induction time for hydrate formation, allowing for uninterrupted transport of hydrocarbons. youtube.com

Anti-Agglomeration : Surfactants can also act as anti-agglomerants, preventing the microscopic hydrate crystals from sticking together and forming larger, problematic plugs. acs.org They achieve this by altering the surface properties of the hydrate particles, keeping them dispersed as a transportable slurry within the hydrocarbon phase.

While many surfactants are investigated for these properties, some, particularly anionic types, have been observed to promote the formation of gas hydrates. acs.org The specific inhibitory mechanism and effectiveness of DDBSA in gas hydrate prevention are influenced by its molecular structure and the specific conditions of the system.

Management of Crude Oil Emulsions using DDBSA

Crude oil is often produced with significant amounts of water, leading to the formation of stable water-in-oil emulsions. These emulsions are stabilized by naturally occurring surfactants in the crude oil, such as asphaltenes and resins. google.comdocsdrive.com The presence of water in crude oil can lead to corrosion and other issues in pipelines and refining equipment, making the breaking of these emulsions, or demulsification, a critical process. youtube.com

DDBSA is utilized as a chemical demulsifier to break these emulsions. google.com The mechanism of demulsification by DDBSA involves several steps:

Adsorption at the Interface : As a surfactant, DDBSA has a strong affinity for the oil-water interface. It migrates to the interface and displaces the natural emulsifiers that are stabilizing the water droplets.

Interfacial Film Weakening : The presence of DDBSA at the interface weakens the rigid film created by the asphaltenes and other indigenous surfactants. This disruption of the stabilizing layer is a crucial step in the demulsification process.

Droplet Coalescence : Once the interfacial film is weakened, the dispersed water droplets can merge, or coalesce, into larger droplets.

Phase Separation : The larger water droplets, due to their increased size and density, then settle out from the oil phase through gravity, leading to the separation of the oil and water.

The efficiency of DDBSA as a demulsifier can be influenced by several factors, as indicated in the table below based on a study of a similar synthetic surfactant, 2-amino-5-dodecyl benzene (B151609) sulfonic acid (ADBSA). researchgate.net

| Factor | Effect on Demulsification Efficiency |

| Temperature | Increased temperature generally enhances demulsification by reducing oil viscosity and increasing the mobility of the demulsifier and water droplets. |

| Water Content | Emulsion stability can be affected by the water content, with changes in stability observed as the water volume fraction changes. |